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Compound of Interest

Compound Name: JBP485

Cat. No.: B1672816

A comprehensive cross-species comparison of the pharmacokinetic profile of JBP485, a
dipeptide with the chemical structure cyclo-trans-4-L-hydroxyprolyl-L-serine, is hampered by a
notable lack of publicly available data in common preclinical species such as mice, dogs, and
monkeys, as well as in humans. The majority of published research focuses on its
pharmacokinetic properties and interactions in rats. Limited information is available from a
study in rabbits primarily centered on nephrotoxicity, and in vitro studies using human cell lines
have shed light on its interaction with membrane transporters.

JBP485 Pharmacokinetics in Rats

Studies in rats have provided the most detailed insights into the pharmacokinetic profile of
JBP485. Following intravenous and oral administration, the compound is rapidly absorbed and
distributed. Key pharmacokinetic parameters for JIBP485 in rats are summarized in the table
below.

Table 1: Pharmacokinetic Parameters of JBP485 in Rats
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Route of
Parameter Value . . Dosage Source
Administration

Elimination Half-

) 2.25+0.06 h Intravenous 25 mg/kg [1][2]
Life (t%2)
Plasma
2.99 + 0.002
Clearance ) Intravenous 25 mg/kg [1][2]
mL/min/kg
(CLplasma)
Volume of
o 0.22 £ 0.05 L/kg Intravenous 25 mg/kg [1][2]
Distribution (Vd)
Bioavailability ~30% Oral 25 mg/kg [1]2]
Renal Clearance )
2.89 mL/min/kg Intravenous -

(CLR)

Note: Some values are presented as mean + standard deviation.

JBP485 exhibits linear pharmacokinetics at intravenous doses ranging from 6.25 to 100 mg/kg
and is primarily distributed to the kidneys.[2] Its absorption from the gastrointestinal tract is
mediated by the peptide transporter PEPT1.[2][3]

Insights from Other Species and In Vitro Models

A study investigating the protective effects of IBP485 against imipenem-induced nephrotoxicity
was conducted in rabbits.[4][5] While this study provides valuable information on drug-drug
interactions and JBP485's role in modulating organic anion transporters (OATs), it does not
provide standalone pharmacokinetic parameters for JBP485 in this species.[4][5]

In vitro experiments using human Caco-2 cells and PEPT1-transfected HelLa cells have
confirmed that JBP485 is a substrate for the human intestinal peptide transporter PEPT1.[2][3]
Furthermore, studies with human embryonic kidney (HEK293) cells overexpressing human
OAT1 and OAT3 have demonstrated that JBP485 is also a substrate for these transporters,
which are crucial for renal drug excretion.[6]

Experimental Protocols
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The following methodologies are based on the published pharmacokinetic studies of JIBP485 in
rats.

Animals

Male Wistar rats were used in the pharmacokinetic studies. The animals were housed in a
controlled environment with regulated temperature, humidity, and light-dark cycles. They were
provided with standard chow and water ad libitum and were fasted overnight before the
experiments.

Drug Administration

For intravenous administration, JBP485 was dissolved in saline and administered as a bolus
injection through the tail vein. For oral administration, JBP485 was dissolved in water and
administered by oral gavage.

Sample Collection

Blood samples were collected from the jugular vein at predetermined time points after drug
administration. The blood was centrifuged to separate the plasma, which was then stored at
-20°C until analysis. For urinary excretion studies, rats were housed in metabolic cages to
allow for the collection of urine over specific time intervals.

Analytical Method

The concentration of JBP485 in plasma and urine samples was determined using a validated
liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method provides
the necessary sensitivity and selectivity for quantifying the drug in biological matrices.

Visualizing Experimental Workflow and Transporter
Interactions

To illustrate the typical process of a preclinical pharmacokinetic study and the known molecular
interactions of JBP485, the following diagrams have been generated using the DOT language.
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Caption: A generalized workflow for a preclinical pharmacokinetic study.
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Caption: JBP485 interactions with key membrane transporters in the intestine and kidney.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Limited Cross-Species Pharmacokinetic Data Currently
Available for JBP485]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672816#cross-species-comparison-of-jbp485-
pharmacokinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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